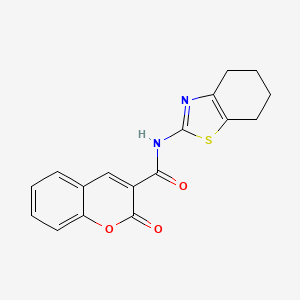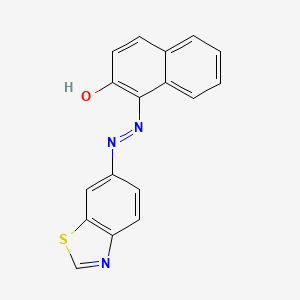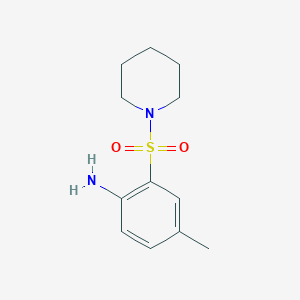
1-(3,4-Dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a dichlorophenyl group, and a benzodioxine sulfonyl moiety, making it a subject of study for its chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with the piperazine ring.
Formation of the Benzodioxine Sulfonyl Moiety: The benzodioxine sulfonyl group is synthesized through the sulfonation of a benzodioxine precursor, followed by coupling with the piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(3,4-Dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting sulfonyl groups to thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the dichlorophenyl or benzodioxine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 1-(3,4-Dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: Lacks the benzodioxine sulfonyl group, leading to different chemical and biological properties.
4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazine:
1-(3,4-Dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxine)piperazine: Similar structure but without the sulfonyl group, leading to different chemical behavior.
Uniqueness
1-(3,4-Dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine is unique due to the presence of both the dichlorophenyl and benzodioxine sulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.
属性
分子式 |
C18H18Cl2N2O4S |
|---|---|
分子量 |
429.3 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine |
InChI |
InChI=1S/C18H18Cl2N2O4S/c19-15-3-1-13(11-16(15)20)21-5-7-22(8-6-21)27(23,24)14-2-4-17-18(12-14)26-10-9-25-17/h1-4,11-12H,5-10H2 |
InChI 键 |
JGJRUEQZVKOZCU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B12167526.png)



![3-Cyclohexyl-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12167558.png)
![N-(1,3-benzoxazol-2-yl)-N-[5-(2,3-dimethylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine](/img/structure/B12167560.png)
![1-(morpholinomethyl)benzo[cd]indol-2(1H)-one](/img/structure/B12167563.png)

![5-(3-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B12167596.png)


![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}cyclobutanecarboxamide](/img/structure/B12167611.png)
![(5Z)-2-[(2,4-dichlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12167619.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl(thiomorpholin-4-yl)methanone](/img/structure/B12167625.png)
